Aflatoxin P1 - 32215-02-4

Aflatoxin P1

Catalog Number: EVT-382682
CAS Number: 32215-02-4
Molecular Formula: C16H10O6
Molecular Weight: 298.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aflatoxin P1 (AFP1), a phenolic derivative of Aflatoxin B1 (AFB1), is a major metabolite found in the urine of various species, including monkeys and humans, following exposure to AFB1. [, ] AFP1 is primarily found in a conjugated form, often as a glucuronide conjugate. [, ] It serves as a crucial biomarker for assessing aflatoxin exposure in both animal models and human populations. [, ] Notably, AFP1 exhibits significantly lower toxicity compared to its parent compound, AFB1. []

Aflatoxin B1

Compound Description: Aflatoxin B1 (AFB1) is a highly toxic and carcinogenic mycotoxin produced by certain Aspergillus species, primarily Aspergillus flavus and Aspergillus parasiticus [, , , , , , , ]. It is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) [, ]. AFB1 primarily targets the liver and its metabolism in the liver leads to the formation of several metabolites, including Aflatoxin P1.

Relevance: Aflatoxin P1 is a key metabolite of Aflatoxin B1, formed through O-demethylation [, , , , , , ]. While AFB1 is more potent as a toxin and carcinogen, the presence of Aflatoxin P1 in urine is considered a valuable biomarker for assessing exposure to AFB1 [, , , , ].

Aflatoxin M1

Compound Description: Aflatoxin M1 (AFM1) is a hydroxylated metabolite of Aflatoxin B1, primarily produced in the liver [, , , , , , , ]. It is less toxic than AFB1 but still considered a Group 2B carcinogen by the IARC. AFM1 is commonly found in milk and dairy products as it is excreted in the milk of animals exposed to AFB1.

Relevance: Aflatoxin M1 and Aflatoxin P1 are both important metabolites of Aflatoxin B1, used as biomarkers for AFB1 exposure [, , , ]. While Aflatoxin P1 is a demethylated metabolite, AFM1 is formed by hydroxylation. Both metabolites are less toxic than the parent compound, AFB1.

Aflatoxicol

Compound Description: Aflatoxicol is a metabolite of Aflatoxin B1, formed through a reduction reaction [, , ]. It exhibits similar toxicity to AFB1 and can be converted back to AFB1 in the body, contributing to the overall toxic effects.

Relevance: While not directly involved in the formation of Aflatoxin P1, aflatoxicol is another significant metabolite of Aflatoxin B1, alongside Aflatoxin P1 []. Both highlight the complex metabolic pathways of AFB1.

Aflatoxin Q1

Compound Description: Aflatoxin Q1 (AFQ1) is a less toxic metabolite of Aflatoxin B1, formed through a hydroxylation reaction [, , , ]. It is considered less significant in terms of toxicity compared to AFB1 and its other metabolites.

Relevance: Similar to Aflatoxin M1, Aflatoxin Q1 is a hydroxylated metabolite of Aflatoxin B1, formed through a different pathway than Aflatoxin P1 [, ]. Both are less toxic than AFB1.

Aflatoxin B1-8,9-epoxide

Compound Description: Aflatoxin B1-8,9-epoxide is a highly reactive and unstable metabolite of Aflatoxin B1, formed through the action of cytochrome P450 enzymes [, ]. It is the ultimate carcinogenic form of AFB1, directly binding to DNA and causing mutations.

Relevance: The formation of Aflatoxin B1-8,9-epoxide represents a key metabolic pathway of Aflatoxin B1, ultimately leading to its carcinogenic effects []. While not directly related to Aflatoxin P1 formation, it underscores the complex metabolic fate of AFB1.

Aflatoxin B1-S-glutathione (AFB-GSH)

Compound Description: Aflatoxin B1-S-glutathione (AFB-GSH) is a detoxification product formed in the liver when Aflatoxin B1-8,9-epoxide reacts with glutathione, a natural antioxidant []. This conjugation reaction detoxifies the reactive epoxide, preventing its binding to DNA and reducing AFB1 carcinogenicity.

Relevance: AFB-GSH represents a detoxification pathway for Aflatoxin B1, contrasting with the activation pathway that leads to the formation of Aflatoxin P1 []. This highlights the body's attempt to counter the harmful effects of AFB1.

Aflatoxin P1-glucuronide

Compound Description: Aflatoxin P1-glucuronide is a conjugated form of Aflatoxin P1, formed in the liver through the addition of glucuronic acid []. This conjugation process makes the metabolite more water-soluble, facilitating its excretion in bile.

Relevance: Aflatoxin P1-glucuronide represents a further detoxification step in the metabolism of Aflatoxin B1 []. After Aflatoxin P1 is formed, conjugation with glucuronic acid aids in its elimination from the body.

2,3-Dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1

Compound Description: 2,3-Dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 is a DNA adduct formed when the reactive Aflatoxin B1-8,9-epoxide binds to the N7 position of guanine bases in DNA [, ]. This adduct is critical for AFB1's carcinogenic effects as it can lead to mutations during DNA replication.

Relevance: While not directly related to Aflatoxin P1 formation, this DNA adduct represents the ultimate consequence of Aflatoxin B1's metabolic activation []. It highlights the carcinogenic potential of AFB1, contrasting with the use of Aflatoxin P1 as a biomarker for exposure.

4,9a-Dihydroxyaflatoxin B1

Compound Description: 4,9a-Dihydroxyaflatoxin B1 is a hydroxylated metabolite of Aflatoxin B1, formed primarily through the 9a-hydroxylation of Aflatoxin P1 []. This metabolite is more polar and less toxic than AFB1, contributing to detoxification.

Relevance: 4,9a-Dihydroxyaflatoxin B1 further demonstrates the complex metabolic pathways of Aflatoxin B1 and the multiple steps involved in its detoxification []. It is formed through the hydroxylation of Aflatoxin P1, highlighting the interconnected nature of AFB1's metabolites.

Source

Aflatoxin P1 is predominantly sourced from the aforementioned fungal species, which thrive in warm and humid environments. The production of aflatoxins occurs during the growth phase of the fungi, particularly under conditions that stress the plant hosts. Common crops affected include maize, peanuts, cottonseed, and tree nuts. The prevalence of these toxins in food products necessitates rigorous monitoring and control measures to ensure food safety.

Classification

Aflatoxin P1 belongs to the class of secondary metabolites known as polyketides. It is classified within the broader category of aflatoxins, which includes several other related compounds such as aflatoxins B1, B2, G1, and G2. These compounds are differentiated based on their chemical structure and biological activity.

Synthesis Analysis

Methods

The biosynthesis of Aflatoxin P1 involves a complex series of enzymatic reactions that convert simple precursors into the final toxin. The initial steps involve the condensation of acetyl-CoA units to form polyketide intermediates. Key enzymes involved in this biosynthetic pathway include:

  • Polyketide synthase: Catalyzes the formation of the polyketide backbone.
  • Oxygenases: Introduce functional groups into the growing polyketide chain.
  • Methyltransferases: Add methyl groups to specific positions on the molecule.

Technical Details

The synthesis pathway begins with the formation of a hexaketide intermediate, which undergoes further modifications through oxidation, cyclization, and methylation. The final structure of Aflatoxin P1 is achieved after several enzymatic transformations that involve both reduction and oxidation processes.

Molecular Structure Analysis

Structure

The molecular structure of Aflatoxin P1 can be described as follows:

  • Chemical Formula: C17H18O7
  • Molecular Weight: 342.32 g/mol
  • Structural Features: Aflatoxin P1 contains a fused bicyclic structure with multiple hydroxyl groups and a lactone ring.

Data

The compound's three-dimensional structure has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods reveal important information regarding its stereochemistry and spatial arrangement, which are crucial for understanding its biological activity.

Chemical Reactions Analysis

Reactions

Aflatoxin P1 can undergo various chemical reactions that affect its stability and reactivity:

  • Hydrolysis: In aqueous environments, Aflatoxin P1 can hydrolyze to form less toxic metabolites.
  • Oxidation: Exposure to strong oxidizing agents can lead to degradation products that may still retain some toxicity.
  • Conjugation: In biological systems, Aflatoxin P1 can be conjugated with glutathione or other biomolecules, which may facilitate its detoxification.

Technical Details

Understanding these reactions is critical for developing strategies to mitigate aflatoxin contamination in food products. For instance, controlling pH and moisture levels during storage can reduce hydrolysis rates and limit toxin formation.

Mechanism of Action

Process

The mechanism by which Aflatoxin P1 exerts its toxic effects primarily involves DNA interaction. Upon metabolic activation, it forms highly reactive epoxide intermediates that can bind covalently to cellular macromolecules:

  • DNA Adduct Formation: Aflatoxin P1 can form adducts with guanine residues in DNA, leading to mutations.
  • Cellular Stress Response: The presence of DNA damage triggers cellular stress responses that may result in apoptosis or carcinogenesis.

Data

Studies have shown that exposure to Aflatoxin P1 can lead to significant increases in mutagenic activity in various cell lines, underscoring its potential as a carcinogen.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aflatoxin P1 is typically a yellow-green crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and chloroform but has limited solubility in water.

Chemical Properties

  • Stability: Aflatoxin P1 is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Approximately 200 °C (392 °F).

Relevant Data or Analyses

Quantitative analyses using high-performance liquid chromatography have been developed for detecting Aflatoxin P1 levels in contaminated food samples, providing critical data for regulatory compliance.

Applications

Scientific Uses

Aflatoxin P1 serves as an important model compound in toxicology research due to its well-characterized mechanisms of action. It is used in studies evaluating:

  • Carcinogenicity: Understanding how dietary exposure contributes to cancer risk.
  • Detoxification Strategies: Investigating methods to reduce aflatoxin levels in agricultural products through biological or chemical means.
  • Food Safety Protocols: Developing guidelines for monitoring aflatoxins in food supply chains.
Introduction to Aflatoxin P1

Aflatoxin P1 (AFP1) represents a critical detoxification metabolite within the complex biotransformation pathway of aflatoxins – highly toxic mycotoxins produced by Aspergillus species fungi. As a hydroxylated derivative of the potent carcinogen aflatoxin B1 (AFB1), AFP1 holds significant importance in toxicology and metabolic research due to its reduced biological activity and role in mitigating AFB1-induced toxicity. This section comprehensively explores AFP1’s chemical classification, discovery timeline, and metabolic relationships within the aflatoxin family.

Definition and Classification Within the Aflatoxin Family

Aflatoxin P1 (molecular formula: C₁₆H₁₀O₆) is classified as a major detoxification metabolite of aflatoxin B1 (AFB1), formed specifically through O-demethylation at the phenolic position. Structurally, AFP1 retains the core difurocoumarocyclopentenone configuration characteristic of type B aflatoxins but lacks the methoxy group present in AFB1 at the C9 position [3] [9]. This structural alteration significantly reduces its DNA-binding capacity compared to AFB1 and its exo-epoxide derivative.

Within the aflatoxin family, which comprises over 18 structurally related compounds, AFP1 belongs to the "hydroxylated derivative" subclass along with aflatoxins M1, Q1, and B2a. Unlike AFB1 (Group 1 carcinogen) and AFM1 (Group 2B carcinogen) as classified by the International Agency for Research on Cancer (IARC), AFP1 has not demonstrated significant carcinogenic potential in model systems [3] [6]. Its fluorescence under UV light (blue-violet) and chromatographic behavior (Rf value ≈ 0.6 in silica gel TLC using chloroform:acetone, 9:1) serve as key identification markers [9].

Table 1: Classification of Major Aflatoxins and Key Characteristics

AflatoxinTypeMolecular FormulaParent CompoundFluorescenceToxicity Class
B1 (AFB1)NativeC₁₇H₁₂O₆-BlueIARC Group 1
P1 (AFP1)MetaboliteC₁₆H₁₀O₆AFB1Blue-violetNot classified
M1 (AFM1)MetaboliteC₁₇H₁₂O₇AFB1Blue-violetIARC Group 2B
Q1 (AFQ1)MetaboliteC₁₇H₁₂O₇AFB1BlueNot classified
G1 (AFG1)NativeC₁₇H₁₂O₇-Green-yellowIARC Group 1

Historical Discovery and Contextualization in Mycotoxicology

The discovery of AFP1 emerged indirectly from investigations into the "Turkey X disease" outbreak in 1960 England, where over 100,000 turkeys perished from contaminated feed [2] [3]. Initial research identified AFB1 as the primary toxic agent, sparking intensive studies on its metabolic fate. AFP1 was first isolated and characterized in the late 1960s during in vitro experiments with liver microsomes, where researchers observed a novel polar metabolite forming through cytochrome P450-mediated demethylation [9].

This discovery coincided with the "mycotoxin gold rush" era (1960-1975), when advances in chromatography and spectroscopy enabled the identification of numerous fungal metabolites [2]. The designation "P" derived from the metabolite's predominance in primate studies, distinguishing it from the "M" (milk) aflatoxins found in lactating mammals [3] [6]. Early research demonstrated that AFP1 was a major excretion product in rhesus monkeys dosed with AFB1, accounting for up to 65% of urinary metabolites – a finding that positioned AFP1 as a key biomarker for AFB1 exposure in primates [9].

The elucidation of AFP1's structure represented a significant advancement in mycotoxicology, providing critical insights into:

  • Species-specific detoxification pathways: Highlighting metabolic differences between rodents and primates
  • Enzymatic mechanisms: Revealing CYP450's role in aflatoxin detoxification beyond activation
  • Toxicological risk assessment: Establishing metabolite profiles for evaluating exposure risks

Role as a Metabolic Derivative of Aflatoxin B1

AFP1 forms exclusively through the cytochrome P450 (CYP)-mediated detoxification of AFB1, primarily via O-demethylation at the C9a position. This biotransformation involves:

  • Enzymatic Machinery: CYP1A2 and CYP3A4 are the principal human isoforms responsible, though CYP2A3 and CYP2C show activity in rodents [4] [8]. The reaction proceeds via an unstable hydroxy intermediate that spontaneously loses formaldehyde to yield AFP1.

  • Species-Specific Variation: Mice exhibit the highest AFP1-producing capacity (constituting ~35% of hepatic metabolites), followed by primates. Rats and humans produce minimal AFP1 (<5% of metabolites), favoring alternative pathways like AFQ1 (hydroxylation) and aflatoxicol (reduction) instead [4]. In a comparative hepatocyte study, AFP1 constituted 35.2% of metabolites in mice versus only 0.9% in humans at 10μM AFB1 exposure over 24 hours [4].

  • Toxicological Significance: As a detoxification pathway, AFP1 formation reduces AFB1 available for activation to the carcinogenic exo-8,9-epoxide. AFP1 exhibits dramatically reduced mutagenicity in Ames tests (≈500-fold less than AFB1) and lower acute toxicity (LD₅₀ > 50mg/kg in ducks vs. AFB1's 0.3-18mg/kg) [9] [10]. Its polarity enhances urinary excretion, reducing systemic exposure.

Table 2: Comparative Metabolic Fate of Aflatoxin B1 in Mammalian Hepatocytes

MetabolitePrimary Formation PathwayMouse Hepatocytes (%)Rat Hepatocytes (%)Human Hepatocytes (%)Toxicological Significance
AFP1O-demethylation35.2<10.9Detoxification
AFM1Hydroxylation12.68.428.3Reduced toxicity
AFQ1Hydroxylation7.315.132.5Detoxification
AFB1-exo-epoxideEpoxidation22.841.715.4Carcinogenic activation
AflatoxicolReduction11.218.312.1Reversible storage form

The metabolic conversion to AFP1 represents a crucial detoxification mechanism particularly efficient in murine species. Recent physiologically based pharmacokinetic (PBPK) models confirm that AFP1 formation significantly reduces the formation of carcinogenic DNA adducts (AFB1-N7-dG) by diverting AFB1 from epoxidation pathways [8]. Nevertheless, residual concerns exist regarding AFP1's potential estrogenic activity and possible involvement in oxidative stress pathways, warranting continued research focus on this pivotal metabolite.

Properties

CAS Number

32215-02-4

Product Name

Aflatoxin P1

IUPAC Name

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

InChI

InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1

InChI Key

NRCXNPKDOMYPPJ-HYORBCNSSA-N

SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O

Synonyms

(6aR,9aS)-2,3,6a,9a-Tetrahydro-4-hydroxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

Canonical SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O

Isomeric SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.